molecular formula C20H16O4 B11956985 9,10-Ethenoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, dimethyl ester CAS No. 1625-82-7

9,10-Ethenoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, dimethyl ester

Cat. No.: B11956985
CAS No.: 1625-82-7
M. Wt: 320.3 g/mol
InChI Key: ITJNGTUROSCESK-UHFFFAOYSA-N
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Description

9,10-Ethenoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, dimethyl ester is a chemical compound with the molecular formula C18H16O4. This compound is part of the anthracene family, which is known for its aromatic properties and applications in various fields, including organic electronics and photochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Ethenoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, dimethyl ester typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur in the presence of halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of aromaticity and electronic properties in polycyclic aromatic hydrocarbons.

Biology

In biological research, derivatives of this compound are investigated for their potential as fluorescent probes. These probes can be used to study cellular processes and molecular interactions.

Medicine

In medicine, research is ongoing to explore the potential of this compound and its derivatives as therapeutic agents. Their ability to interact with biological molecules makes them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of organic semiconductors. These materials are essential for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Mechanism of Action

The mechanism of action of 9,10-Ethenoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, dimethyl ester involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it useful in various applications, such as organic electronics and photochemistry.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid
  • 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic dihydrazide
  • 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide

Uniqueness

What sets 9,10-Ethenoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, dimethyl ester apart from its similar compounds is its ester functional group. This functional group enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

1625-82-7

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

dimethyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene-15,16-dicarboxylate

InChI

InChI=1S/C20H16O4/c1-23-19(21)17-15-11-7-3-5-9-13(11)16(18(17)20(22)24-2)14-10-6-4-8-12(14)15/h3-10,15-16H,1-2H3

InChI Key

ITJNGTUROSCESK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)OC

Origin of Product

United States

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